REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][OH:4].[CH2:5](N(CC)CC)C.Cl[C:13](=[CH2:17])[C:14]([O-:16])=O.O>C(OCC)C>[Cl:1][CH2:2][CH2:3][O:4][C:14](=[O:16])[C:13]([CH3:17])=[CH2:5]
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
ClCCO
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Name
|
|
Quantity
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37.7 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
33.72 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])=C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A solution was prepared
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Type
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ADDITION
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Details
|
was added drop wise to the solution at ambient temperatures with agitation
|
Type
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CUSTOM
|
Details
|
During the reaction
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Type
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WASH
|
Details
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The resulting solution was then washed with 300 g of water, 300 g of KHCO3 (aq), and 300 g of NaCl (aq)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
the diethylether was removed by distillation
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |